Heheaa

Description

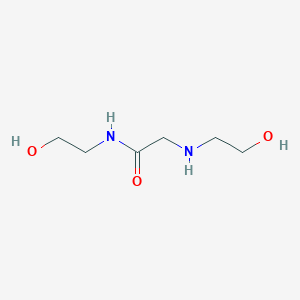

Structure

3D Structure

Properties

CAS No. |

144236-39-5 |

|---|---|

Molecular Formula |

C6H14N2O3 |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-2-(2-hydroxyethylamino)acetamide |

InChI |

InChI=1S/C6H14N2O3/c9-3-1-7-5-6(11)8-2-4-10/h7,9-10H,1-5H2,(H,8,11) |

InChI Key |

IXMVWXRQTPARRA-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)NCC(=O)NCCO |

Origin of Product |

United States |

Structural Investigations and Characterization Methodologies of Heheaa

Advanced Spectroscopic Techniques for Heheaa Structural Elucidation

Spectroscopic methods have been fundamental in the initial identification and subsequent structural confirmation of this compound. These techniques provide insights into the compound's mass, fragmentation patterns, and the connectivity of its atoms.

Mass Spectrometry Approaches in this compound Analysis

High-resolution mass spectrometry (HRMS) played a crucial role in determining the elemental composition and exact mass of this compound. pnas.org In studies identifying this compound as a potent inducer of the PipR-sensing system in Pseudomonas GM79, mass spectrometry was used to analyze bioactive fractions. pnas.org The analysis of chemically synthesized this compound revealed a parent ion with a mass-to-charge ratio ([M+H]+) of 163.1101 m/z. pnas.orgpnas.org

Further tandem mass spectrometry (MS/MS) provided a characteristic fragmentation spectrum that was indistinguishable from the material purified from ethanolamine (B43304) solutions, confirming the identity of the naturally occurring inducer as this compound. pnas.org

| Ion | m/z |

| [M+H]+ | 163.1101 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Component Identification

Nuclear Magnetic Resonance (NMR) spectroscopy has been a valuable tool for confirming the structure of this compound. While detailed NMR spectral data for this compound is not extensively published in the provided context, ¹H NMR was utilized to assess the purity of commercial preparations of this compound. pnas.org This analysis revealed the presence of a synthetic precursor, HeGly, at approximately 20%. pnas.org The ability of NMR to distinguish between these closely related compounds underscores its importance in verifying the specific molecular structure responsible for biological activity. pnas.org

Crystallographic Studies of this compound in Protein Complexes

To understand the molecular basis of this compound's biological activity, crystallographic studies of this compound bound to its protein target have been conducted. These studies provide a high-resolution, three-dimensional view of the ligand-protein interactions.

X-ray Diffraction Analysis of this compound-Bound Proteins

X-ray diffraction analysis has been successfully employed to determine the crystal structure of this compound in complex with a periplasmic substrate-binding protein (SBP) from Pseudomonas. pnas.org The structure of the this compound-bound SBP was solved at a resolution of 1.9 Å, which allowed for a detailed visualization of the binding site. pnas.org Strong electron density was observed for the this compound ligand, confirming its presence and specific orientation within the protein. pnas.org The SBP, which is involved in the transport of this compound into the bacterial cell, adopts a closed conformation upon binding the ligand. nih.gov

| Parameter | Value |

| Resolution | 1.9 Å |

Ligand-Protein Interaction Geometry and Conformation of Bound this compound

The crystal structure of the this compound-AapFPDC86 complex reveals that the this compound ligand is buried deep within the protein, at the interface between two lobes, making it inaccessible to the solvent. pnas.org The binding of this compound is stabilized by extensive interactions with the protein, including hydrogen bonds and van der Waals forces. pnas.org All polar atoms of this compound participate in hydrogen bonding with the SBP. pnas.org

The binding pocket is a narrow cavity that is suitably sized to accommodate this compound but is too small for peptides with side chains, indicating a degree of specificity. pnas.orgnih.gov This precise fit and the network of interactions explain the high affinity and specificity of the SBP for this compound. pnas.org The conformation of the bound this compound is well-defined within the crystal structure, highlighting the specific spatial arrangement required for molecular recognition by its protein target. pnas.org

Biogenesis and Synthetic Pathways of Heheaa

Natural Formation of Heheaa from Biological Precursors

Natural formation of this compound primarily involves the condensation of simpler biological molecules.

Spontaneous Condensation from Ethanolamine (B43304) and N-(2-hydroxyethyl)glycine (HeGly)

This compound is formed by the condensation of ethanolamine (EA) and N-(2-hydroxyethyl)glycine (HeGly) researchgate.net. This reaction represents a plausible natural biosynthetic route for the compound.

Biological Context of this compound Precursor Availability in Plant Systems

Ethanolamine is a naturally occurring compound found in various biological systems, including plants mpg.degoogle.com. N-(2-hydroxyethyl)glycine (HeGly) has also been detected in certain biological contexts, such as a degradation product in amine-based carbon capture processes, which can involve compounds derived from ethanolamine forcetechnology.comifpenergiesnouvelles.fr. The presence of these precursors in plant-associated environments suggests the potential for this compound formation through biological or abiotic condensation in these systems.

Laboratory Synthesis Methodologies for this compound

Laboratory synthesis allows for the controlled production and study of this compound.

Chemical Synthesis Procedures for this compound

Chemical synthesis of this compound typically involves the reaction of ethanolamine and N-(2-hydroxyethyl)glycine rowan.edu. While specific detailed procedures for this compound synthesis were not extensively detailed in the search results, general chemical synthesis techniques involve the construction of organic compounds from simpler ones through controlled reactions wikipedia.orgbritannica.com. The synthesis of similar compounds, such as N-(2-hydroxyethyl)-N-alkylglycine derivatives, has been reported through reactions involving ethanolamines and glyoxal (B1671930) ogj.com. One study mentions the use of chemically synthesized this compound for experimental purposes, indicating established laboratory methods exist pnas.org.

Purification Strategies for Synthetic this compound Preparations

Purification of synthetic this compound preparations is crucial to obtain a pure compound for research and analysis. While specific purification strategies for this compound were not explicitly detailed, general techniques for purifying organic compounds from synthesis mixtures include methods that exploit differences in physical and chemical properties, such as solubility, boiling point, or affinity britannica.com. Common laboratory purification techniques include filtration, distillation, crystallization, and various chromatography methods wikipedia.orgbritannica.comcencenelec.eu. One study involving the purification of a protein that binds this compound utilized techniques like buffer exchange and filtration to isolate released compounds, suggesting that methods separating compounds based on size or solubility could be relevant for this compound purification pnas.org. High-performance liquid chromatography (HPLC), particularly with hydrophilic interaction liquid chromatography (HILIC) columns, has been used in the analysis and purification of polar compounds like this compound in biological extracts pnas.org.

Mechanistic Investigations of Heheaa in Interkingdom Chemical Communication

Heheaa as an Effector in Plant-Associated Bacterial Signaling Systems

This compound plays a crucial role as a co-inducer in the signaling system of the plant root endophytic bacterium Pseudomonas GM79. pnas.org This bacterium possesses a LuxR-like transcription factor, PipR, which is responsive to plant-derived signals. pnas.orgnih.gov While initial screenings identified ethanolamine (B43304) as an inducer of the PipR-sensing system, it was discovered that ethanolamine itself does not bind to the necessary periplasmic-binding protein (PBP) required for the signaling response. pnas.org This led to the identification of this compound, a derivative that spontaneously forms from ethanolamine, as the potent, true inducer. pnas.orgberscience.org Evidence suggests that a compound that co-elutes with synthetic this compound during high-performance liquid chromatography (HPLC) and activates gene expression in a PipR-dependent manner is present in Populus leaf macerates, indicating its natural occurrence in plant tissues. pnas.orgberscience.org

The discovery of this compound as a powerful activator of PipR was a pivotal step in understanding this signaling pathway. pnas.org It was found that this compound binds to the periplasmic-binding protein AapF, a component of an ABC-type transporter, and acts as a potent, PipR-dependent inducer. pnas.orgberscience.org The response of Pseudomonas GM79 to this compound is remarkably sensitive, with the induction of PipR-dependent transcription of the pipA gene observed at concentrations as low as 10 pM. pnas.org The maximal response is achieved at approximately 1 µM of this compound. pnas.org This high level of sensitivity is greater than that observed for most acyl-homoserine lactone (acyl-HSL)–responsive LuxR homologs, which typically function in the nanomolar range. pnas.org The proposed model for this high sensitivity involves the active transport of this compound into the bacterial cell, which concentrates the signal, allowing PipR to bind this compound and subsequently activate gene expression. pnas.org

The activation of PipR by this compound directly leads to the regulation of gene expression, most notably the induction of the pipA gene. pnas.orgpnas.org In Pseudomonas GM79, the pipR gene is located adjacent to and transcribed divergently from an operon that encodes an ATP-binding cassette (ABC)-type transporter. pnas.orgnih.gov The current model posits that once this compound is transported into the cell, it binds to PipR. pnas.orgpnas.orgnih.gov This this compound-bound PipR then serves as the active form of the transcription factor, capable of activating the expression of target genes like pipA. pnas.org Experiments using a pipA promoter-gfp fusion plasmid in Pseudomonas GM79 have demonstrated a clear, dose-dependent increase in fluorescence in the presence of synthetic this compound, confirming its role as an inducer of pipA expression. pnas.org This genetic regulation is strictly dependent on a functional PipR, as mutations in the pipR gene abolish the response to this compound. pnas.org

Table 1: Effect of this compound Concentration on pipA Gene Expression

| This compound Concentration | Level of pipA Expression Induction |

|---|---|

| 10 pM | Initial response detected |

Molecular Recognition and Transporter Interactions of this compound

The ability of Pseudomonas GM79 to respond to picomolar concentrations of this compound is contingent upon a highly specific molecular recognition and transport system. pnas.orgnih.gov This system ensures the efficient capture and internalization of the this compound signal from the extracellular environment.

The initial and critical step in the uptake of this compound is its binding to a periplasmic substrate-binding protein (SBP), specifically AapF in Pseudomonas GM79. pnas.orgpnas.orgnih.gov The use of AapF as "bait" was instrumental in the initial identification of this compound. pnas.org The binding of this compound to AapF is a prerequisite for its subsequent transport into the cell. pnas.orgpnas.org This interaction highlights the specificity of the signaling system, as ethanolamine itself does not bind to AapF. pnas.org The current model suggests that AapF captures this compound in the periplasm and delivers it to the membrane-bound components of the ABC transporter. pnas.orgpnas.orgnih.gov

The uptake of this compound into the bacterial cytoplasm is mediated by an ATP-binding cassette (ABC)-type active transport system. pnas.orgnih.govpnas.org This transporter is encoded by an operon adjacent to the pipR gene. pnas.orgnih.gov The system is composed of the periplasmic-binding protein AapF and the membrane-spanning components AapBCDE. pnas.orgnih.gov After AapF binds this compound, it delivers the molecule to the AapBCDE transporter, which then actively transports this compound across the inner membrane into the cytoplasm, a process that requires energy in the form of ATP. pnas.orgnih.gov The necessity of this active transport system is underscored by the fact that mutations in the transporter genes impair the cellular response to this compound. pnas.org This transport mechanism likely serves to concentrate this compound inside the cell, contributing to the high sensitivity of the PipR signaling system. pnas.org

To elucidate the molecular basis of this compound recognition, the crystal structures of the SBP AapF from Pseudomonas GM79 have been determined in both the free and this compound-bound forms. pnas.orgpnas.orgpnas.org The structure reveals that AapF is similar to peptide-binding SBPs and adopts a closed conformation upon binding this compound. pnas.orgpnas.org The this compound molecule is bound in a narrow cavity located at the interface of the protein's two lobes, a space that is wide enough to accommodate this compound but not peptides with side chains. pnas.orgpnas.org

The binding of this compound within this cavity is stabilized by a network of interactions. pnas.orgpnas.org Strong electron density observed in the crystal structure confirms the position of the this compound ligand. pnas.orgpnas.org The polar atoms of this compound form hydrogen bonds with residues of the SBP. pnas.orgpnas.org Additional stability is provided by π-stacking and van der Waals interactions between this compound and other SBP residues. pnas.orgpnas.org This detailed structural information provides a clear picture of how AapF specifically recognizes and binds this compound, forming the basis for the high-affinity interaction required for the signaling pathway. pnas.orgpnas.org Interestingly, a closely related SBP from the plant pathogen Pseudomonas syringae pv. tomato DC3000 does not bind this compound, suggesting that specificity in these signaling systems is determined by subtle differences in the effector-binding pockets of their respective SBPs. pnas.org

Table 2: Interactions Involved in this compound-SBP Binding

| Type of Interaction | Description |

|---|---|

| Hydrogen Bonding | Occurs between the polar atoms of this compound and SBP residues. |

| π-Stacking | Contributes to the stability of the this compound-SBP complex. |

Specificity and Functional Diversity of this compound-Responsive Systems

The compound N-(2-hydroxyethyl)-2-(2-hydroxyethylamino) acetamide (B32628) (this compound) has been identified as a potent effector in PipR-mediated gene regulation in the plant endophyte Pseudomonas GM79. pnas.orgnih.gov This signaling molecule is involved in interkingdom communication, where bacteria sense and respond to plant-derived compounds. pnas.orgberscience.org The specificity of this response is crucial and is largely determined by the molecular interactions between this compound and bacterial Solute-Binding Proteins (SBPs), which are the initial receptors in a transport system required for the signaling cascade. pnas.orgresearchgate.net

Comparative Analysis of this compound Binding Across Homologous SBP Variants

The ability of bacteria to respond to this compound is not universal, even among species with homologous signaling systems. This specificity is exemplified by a comparative analysis between the SBP from Pseudomonas GM79 (AapFGM79), which is responsive to this compound, and a closely related SBP from the plant pathogen Pseudomonas syringae pv tomato DC3000. pnas.org

Crystal structures of the this compound-responsive SBP reveal a narrow cavity at the interface of its two lobes, perfectly sized to bind the this compound molecule. pnas.org The polar atoms of this compound are recognized through specific hydrogen-bonding interactions within this pocket. pnas.orgnih.gov In contrast, the homologous SBP from P. syringae does not recognize this compound. pnas.org This finding strongly suggests that despite the structural similarity between the SBPs, subtle differences in their binding pockets dictate their ligand specificity. The inability of the P. syringae SBP to bind this compound implies that it is adapted to recognize a different, as-yet-unidentified plant effector compound. pnas.org This highlights the functional diversity within this family of bacterial receptors, allowing different bacteria to tune into specific chemical signals in their plant host environment.

| SBP Variant | Source Organism | This compound Binding Capability | Implication |

|---|---|---|---|

| AapFGM79 | Pseudomonas GM79 | Yes | Specific receptor for this compound-mediated signaling. |

| Homologous SBP | Pseudomonas syringae pv tomato DC3000 | No | Suggests specificity for a different, unidentified plant effector. |

Mutational Analysis of this compound-Binding Pockets in SBPs

To precisely map the molecular determinants of this compound recognition, structure-based mutational analysis of the AapFGM79 binding pocket has been conducted. pnas.orgnih.gov Specific amino acid residues that form the binding cavity were substituted, and the effects on both this compound binding and the downstream cellular response were quantified. nih.gov

The results showed that several substitutions completely abolished the response to this compound, including N49P, W389A, W404A, and T405P. nih.gov Other mutations, such as Y403A and D407A, led to significant reductions in the signal response. nih.gov In vitro thermal shift assays confirmed these findings, showing that mutations preventing the cellular response also eliminated or drastically reduced the protein's ability to bind this compound. nih.gov For instance, wild-type AapFGM79 showed a significant thermal stabilization (ΔTm) of 14°C in the presence of this compound, indicating strong binding. In contrast, the W389A, Y403A, and W404A variants showed a ΔTm of only 1°C, and the D407A variant showed a ΔTm of 4°C. nih.gov

Interestingly, a single amino acid substitution in the non-responsive P. syringae SBP was sufficient to convert it into a weak this compound-binding protein, further underscoring the critical role of specific residues in determining ligand specificity. pnas.org

| AapFGM79 Variant | Relative pipA-gfp Response to this compound (%) | Thermal Shift (ΔTm) with this compound (°C) |

|---|---|---|

| Wild-type | 100.0 | 14 |

| N49P | 0.7 | 0 |

| W389A | 1.4 | 1 |

| Y403A | 9.7 | 1 |

| W404A | 1.3 | 1 |

| T405A | 64.0 | 5 |

| T405P | 2.5 | ND |

| D407A | 16.3 | 4 |

Heheaa As a Product of Chemical Degradation in Industrial Processes

Formation of Heheaa in Amine-Based CO2 Capture Technologies

This compound has been identified as a specific degradation product within amine-based CO2 capture processes. Its formation is directly linked to the breakdown of the primary amine used, particularly monoethanolamine (MEA).

N-(2-hydroxyethyl)-2-(2-hydroxyethylamino)acetamide (this compound) is a known degradation product of monoethanolamine (MEA) in CO2 capture facilities. It has been identified in samples from pilot plants utilizing MEA-based solvents uliege.betrimeric.comglobalccsinstitute.comacs.orgresearchgate.netacs.orgacs.orgacs.org. The presence of this compound is a clear indicator of the chemical changes occurring within the solvent system during operation.

Several pathways have been proposed for the formation of this compound during the degradation of MEA in CO2 absorption solvents. One suggested mechanism involves the condensation of ethanolamine (B43304) (MEA) with N-(2-hydroxyethyl)glycine (HEGly), another common degradation product of ethanolamine, through the formation of an amide bond and the release of water pnas.orgresearchgate.netacs.org. Radical reactions have also been suggested as potential routes for this compound formation ntnu.no. These reactions contribute to the complex mixture of byproducts that accumulate in the solvent over time.

Impact of this compound Accumulation on Process Stability and Efficiency

The buildup of degradation products, including this compound, can negatively influence the solvent's performance and reusability. These byproducts can reduce the effective CO2 absorption capacity of the solvent, requiring higher circulation rates and increasing energy consumption for regeneration. Furthermore, degradation products can contribute to operational issues such as increased viscosity, foaming, and fouling within the absorption and stripping columns and heat exchangers trimeric.comresearchgate.netacs.orghw.ac.uk. The presence of these compounds can also exacerbate corrosion of plant equipment trimeric.comacs.orghw.ac.uk. Ultimately, the accumulation of degradation products necessitates the reclamation or replacement of the degraded solvent, leading to increased operating costs acs.orghw.ac.uk.

Understanding the kinetics of solvent degradation, including the formation rate of compounds like this compound, is crucial for predicting solvent lifespan and optimizing process conditions to minimize degradation uliege.beacs.orguliege.be. Experimental studies and kinetic modeling are employed to investigate the rates of degradation reactions under various operating conditions uliege.beacs.orguliege.be.

Computational and Theoretical Modeling Applied to Heheaa Research

Quantum Mechanical (QM) Calculations for Heheaa Reactivity and Pathways

Quantum Mechanical (QM) calculations, particularly Density Functional Theory (DFT), are widely used to study the electronic structure, reactivity, and reaction pathways of molecules. In the context of this compound, QM calculations can be applied to understand its formation pathways and potential chemical transformations. This compound is known to form spontaneously from ethanolamine (B43304) and N-(2-hydroxyethyl)glycine (HeGly) through a condensation reaction. globalccsinstitute.com It is also a key degradation product of MEA in CO2 capture systems. acs.orgacs.orgcolab.ws

Studies investigating the degradation mechanisms of amines like MEA in CO2 capture frequently employ QM calculations to elucidate reaction pathways and determine energy barriers for various transformation steps. researchgate.netresearchgate.net While specific QM studies focusing solely on the reactivity of isolated this compound molecules or its detailed formation mechanism from MEA via QM were not extensively detailed in the provided search results, the application of DFT and other QM methods to study related amine degradation products and pathways is well-established. researchgate.netresearchgate.netwhiterose.ac.uk These calculations can help identify stable intermediates, transition states, and the thermodynamic and kinetic feasibility of different reactions leading to or involving this compound. researchgate.netresearchgate.net For instance, mechanistic DFT studies have been used to understand the formation of other degradation products from MEA. whiterose.ac.uk Applying similar QM approaches to this compound's formation and potential reactions in different environments (e.g., aqueous solutions, presence of catalysts) could provide crucial details about its stability and fate.

Molecular Dynamics Simulations of this compound Interactions and Transformations

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time evolution of molecular systems, providing insights into their dynamic behavior, interactions, and transformations. For this compound, MD simulations can be particularly useful in understanding its interactions with its environment and with other molecules, such as proteins or solvent molecules.

In the biological context, this compound binds to a specific periplasmic substrate-binding protein (SBP) in bacterial systems, facilitating its transport. acs.orgresearchgate.net Crystal structures of this SBP bound to this compound are available. acs.orgresearchgate.net These structures serve as excellent starting points for MD simulations to study the dynamics of this compound binding, the conformational changes in the SBP upon ligand binding, and the nature of the interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize the complex. acs.orgresearchgate.net Although the provided search results did not explicitly describe MD simulations of the this compound-SBP complex, MD is a standard technique for analyzing protein-ligand interactions and protein dynamics based on structural data. omicsdi.org

In the context of CO2 capture, where this compound is a degradation product, MD simulations can be used to study the behavior of this compound in amine solutions, including its solvation, diffusion, and potential interactions with other components or degradation products present in the system. Studies on CO2 capture mechanisms and amine behavior have utilized various MD techniques, including ab initio MD (AIMD) and QM/MM MD, to understand molecular interactions and reaction dynamics in solution. acs.orgresearchgate.netacs.orgresearchgate.net While these studies often focus on the initial reactions of amines with CO2, the methodologies can be extended to investigate the behavior and potential further reactions of degradation products like this compound within the complex solvent mixture.

Bioinformatic Approaches for Predicting this compound-Binding Proteins and Ligands

Bioinformatics plays a vital role in identifying and characterizing proteins that interact with specific ligands, such as this compound, and in understanding the biological pathways they influence. Given this compound's role as a bacterial signaling molecule that binds to a specific SBP, bioinformatic approaches have been instrumental in this area.

Sequence analysis of the SBP that binds this compound has helped identify key residues involved in ligand recognition. acs.orgresearchgate.net Comparative bioinformatics analyses with homologous proteins in other bacterial species have revealed differences in binding specificity and helped pinpoint residues that determine whether a related SBP can bind this compound. acs.org The identification of a "diagnostic residue" for this compound binding was aided by such bioinformatic analyses, highlighting their utility in predicting SBP ligands. acs.org

Emerging Research Directions and Future Perspectives for Heheaa Studies

Elucidating the Full Spectrum of Heheaa's Biological Roles and Targets

This compound has been identified as a potent signaling molecule in the communication between plants and associated bacteria. pnas.org It functions as a coinducer for a specific bacterial signaling pathway, activating gene expression at remarkably low concentrations. pnas.org

Current research indicates that this compound plays a crucial role as an effector in PipR-mediated gene regulation within plant-associated bacteria, such as the endophyte Pseudomonas GM79. pnas.orgnih.gov The PipR protein is a type of transcription factor from the LuxR family, which is known to be involved in bacterial responses to plant-derived signals, influencing processes like virulence and symbiosis. pnas.orgnih.gov

The mechanism of this compound signaling involves several key protein components. This compound is first recognized and bound by a periplasmic substrate-binding protein (SBP), AapF. pnas.orgnih.gov This protein then delivers this compound to an ATP-binding cassette (ABC)-type transporter system (AapBCDE), which imports the molecule into the bacterial cell. nih.gov Inside the cell, it is proposed that this compound interacts with the PipR transcription factor, leading to the activation of target genes, such as pipA, which codes for a proline iminopeptidase. pnas.orgnih.gov

Table 1: Key Proteins in the this compound Signaling Pathway

| Protein | Type | Function |

|---|---|---|

| AapF | Periplasmic Substrate-Binding Protein (SBP) | Binds this compound in the periplasm and delivers it to the transporter. |

| AapBCDE | ATP-Binding Cassette (ABC) Transporter | Transports this compound across the bacterial inner membrane into the cytoplasm. |

| PipR | LuxR-family Transcription Factor | Binds intracellular this compound, leading to the activation of target gene expression. |

The discovery of this compound has provided a significant breakthrough in understanding how some bacteria can sense their plant hosts through specific chemical cues. pnas.orgnih.gov This signaling system is highly sensitive, with bacterial cells responding to this compound concentrations as low as 10 picomolar. pnas.org

Strategies for Modulating this compound Signaling in Plant-Microbe Systems

The detailed understanding of the this compound signaling pathway opens up possibilities for developing strategies to control the interactions between plants and microbes. nih.gov By modulating this communication channel, it may be possible to influence plant colonization by both beneficial and pathogenic bacteria. nih.gov

One potential strategy involves the development of molecules that can either mimic or block the action of this compound. These could function as agonists or antagonists to the PipR signaling system. For instance, a competitive inhibitor that binds to the AapF protein without being transported or without activating PipR could disrupt the signaling cascade. Structural studies of the this compound-binding pocket of AapF have revealed key amino acid residues involved in recognizing this compound, which could guide the design of such inhibitory compounds. nih.gov

Furthermore, genetic modification of either the plant or the microbe could be another avenue for modulation. For example, altering the production of this compound precursors in the plant or modifying the bacterial AapF transporter to no longer recognize this compound could be explored. nih.gov Research has shown that a closely related SBP from the plant pathogen Pseudomonas syringae does not bind this compound, highlighting the specificity of this interaction and suggesting that targeted modifications could be effective. nih.gov

Mitigation of this compound Formation in CO2 Capture Processes

Currently, there is no scientific literature linking the formation of N-(2-hydroxyethyl)-2-(2-hydroxyethylamino) acetamide (B32628) (this compound) to CO2 capture processes. Research on the degradation of amine-based solvents used in carbon capture, such as monoethanolamine (MEA), has identified a range of different degradation products. However, this compound is not among the compounds reported in these studies. Therefore, the mitigation of this compound formation is not a recognized challenge in the context of CO2 capture technologies at present.

Development of Novel Analytical Tools for this compound Detection and Quantification

The ability to detect and quantify this compound in complex environmental samples is crucial for advancing research into its biological roles. High-Performance Liquid Chromatography (HPLC) has been successfully used to identify a compound that co-elutes with synthetic this compound in macerates of Populus leaves, providing evidence of its presence in plant tissues. pnas.org

Future research will likely focus on developing more sensitive and specific analytical methods for this compound. These could include advanced mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS), which would allow for both the separation and the precise identification and quantification of this compound in various biological matrices. The development of specific antibodies for this compound could also enable the creation of enzyme-linked immunosorbent assays (ELISAs), offering a high-throughput method for screening large numbers of samples.

Table 2: Potential Analytical Tools for this compound Research

| Analytical Technique | Principle | Application in this compound Research |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Detection and purification of this compound from biological extracts. |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Structural confirmation and sensitive quantification of this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of magnetic properties of atomic nuclei. | Detailed structural elucidation of this compound and its derivatives. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-based detection. | High-throughput screening and quantification of this compound in numerous samples. |

Integration of this compound Research into Broader Chemical Ecology and Industrial Chemistry Frameworks

The study of this compound is intrinsically linked to the field of chemical ecology, which explores the role of chemical interactions in the relationships between living organisms. psu.edumpg.de this compound serves as a prime example of a signaling molecule that mediates inter-kingdom communication, specifically between plants and bacteria. pnas.orgnih.gov Understanding the chemical language of these interactions is fundamental to comprehending the assembly and function of plant-associated microbial communities. mpg.de

From an industrial chemistry perspective, while direct applications of this compound are not yet established, its role in modulating bacterial behavior presents potential future opportunities. For example, the ability to influence plant colonization by specific bacteria could be harnessed in agriculture to promote the growth of beneficial microbes or to inhibit pathogenic ones. This could lead to the development of novel, targeted approaches for crop protection and enhancement. Further research into the biosynthesis of this compound and its derivatives could also reveal new enzymatic pathways and biocatalysts of industrial interest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.